molecular formula C18H20BrN3O2 B10891067 2-(4-Bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10891067
M. Wt: 390.3 g/mol
InChI Key: UAMSGMXGLANNTM-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a pyridylmethyl piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy derivativesThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield 4-bromo-phenol, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The pyridylmethyl piperazino moiety can bind to nucleic acids and proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENOXY)-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of the bromophenoxy and pyridylmethyl piperazino groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H20BrN3O2/c19-15-4-6-17(7-5-15)24-14-18(23)22-11-9-21(10-12-22)13-16-3-1-2-8-20-16/h1-8H,9-14H2

InChI Key

UAMSGMXGLANNTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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